6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-c]pyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms, making it a heterocyclic compound. The presence of acetyl, dimethoxybenzamido, and carboxamide functional groups further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiophene ring can be reacted with a nitrogen-containing compound to form the thieno[2,3-c]pyridine core.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the Dimethoxybenzamido Group: This step involves the reaction of the intermediate compound with 2,4-dimethoxybenzoic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Formation of the Carboxamide Group: The final step typically involves the conversion of a carboxylic acid group to a carboxamide using reagents like ammonia or amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, derivatives of thienopyridines are known for their antiplatelet activity, making them useful in the treatment of cardiovascular diseases. This compound could be explored for similar therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its derivatives might also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. For example, if the compound exhibits antiplatelet activity, it might inhibit the P2Y12 receptor on platelets, preventing platelet aggregation. The exact pathways and molecular interactions would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine with antiplatelet activity.
Prasugrel: A more potent thienopyridine used in the prevention of thrombotic cardiovascular events.
Uniqueness
6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other thienopyridines
Properties
IUPAC Name |
6-acetyl-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-7-6-13-15(9-22)28-19(16(13)17(20)24)21-18(25)12-5-4-11(26-2)8-14(12)27-3/h4-5,8H,6-7,9H2,1-3H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRHPQBGBLGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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